3-(Azepan-1-ylsulfonyl)benzoic acid structural information
3-(Azepan-1-ylsulfonyl)benzoic acid structural information
Role: Pharmacophore Scaffold & Synthetic Intermediate CAS: 326182-57-4 Molecular Formula: C₁₃H₁₇NO₄S[1]
Executive Summary
3-(Azepan-1-ylsulfonyl)benzoic acid represents a critical structural motif in modern medicinal chemistry, serving as both a robust synthetic intermediate and a bioactive scaffold. Distinguished by the presence of a hydrophobic azepane (hexamethyleneimine) ring linked via a rigid sulfonyl group to a benzoic acid core, this molecule offers a unique balance of lipophilicity and polar functionality.
This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, structural properties, and utility in drug discovery campaigns targeting P2Y14 receptors , Histone Deacetylases (HDACs) , and inflammatory pathways.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
The compound integrates a 7-membered saturated nitrogen heterocycle (azepane) with an aromatic carboxylic acid. The sulfonyl linker introduces a tetrahedral geometry that orients the lipophilic azepane ring away from the polar benzoate, creating a distinct "L-shaped" or "kinked" conformation often exploited in protein-ligand binding pockets.
Table 1: Core Technical Specifications
| Property | Specification |
| IUPAC Name | 3-(Azepan-1-ylsulfonyl)benzoic acid |
| CAS Number | 326182-57-4 |
| Molecular Weight | 283.34 g/mol |
| Formula | C₁₃H₁₇NO₄S |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water (acidic form) |
| pKa (Calc) | ~4.0 (Carboxylic acid), ~-1.5 (Sulfonamide nitrogen is fully substituted, no acidic proton) |
| LogP (Calc) | ~1.8 – 2.1 (Moderate Lipophilicity) |
| H-Bond Donors/Acceptors | 1 Donor (COOH) / 4 Acceptors (SO₂, COOH) |
Structural Analysis & Pharmacophore Mapping
Understanding the spatial arrangement of this molecule is vital for its application in Structure-Activity Relationship (SAR) studies.
The Azepane Ring (Hydrophobic Domain)
Unlike its 5-membered (pyrrolidine) or 6-membered (piperidine) analogs, the 7-membered azepane ring possesses unique conformational flexibility. It can adopt twist-chair or twist-boat conformations, allowing it to fill larger or more irregular hydrophobic pockets in target proteins (e.g., the hydrophobic channel of GPCRs).
The Sulfonyl Linker (Geometry Enforcer)
The sulfonamide group (
The Benzoic Acid (Polar Anchor)
The carboxylic acid at the meta position serves as a "polar anchor." In physiological pH, it exists as a carboxylate anion (
Synthetic Protocols
The synthesis of 3-(Azepan-1-ylsulfonyl)benzoic acid is typically achieved through a nucleophilic substitution reaction between 3-(chlorosulfonyl)benzoic acid and azepane.
Retrosynthetic Logic
-
Disconnection: S-N bond.
-
Synthons: 3-Chlorosulfonylbenzoic acid (Electrophile) + Azepane (Nucleophile).
-
Challenge: The starting material contains two acidic protons (COOH) and a highly reactive electrophile (
). The reaction requires careful pH control or specific stoichiometry to prevent side reactions.
Validated Synthesis Protocol (Route A: Direct Coupling)
This protocol prioritizes yield and purity by using an organic base scavenger.
Reagents:
-
3-(Chlorosulfonyl)benzoic acid (1.0 eq)
-
Azepane (1.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous DCM (10 mL/g). Cool the solution to 0°C using an ice bath.
-
Causality: Cooling controls the exotherm of the sulfonylation and minimizes potential anhydride formation at the carboxylic acid.
-
-
Base Addition: Add Triethylamine (2.5 eq) dropwise.
-
Note: The first equivalent neutralizes the carboxylic acid; the remaining equivalents scavenge the HCl generated during sulfonamide formation.
-
-
Nucleophile Addition: Add Azepane (1.1 eq) dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Validation: Monitor by TLC (System: 5% MeOH in DCM). The starting sulfonyl chloride (high Rf) should disappear.
-
-
Workup (Acidic Wash):
-
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate if necessary.
Medicinal Chemistry Applications
This compound is rarely a final drug but serves as a high-value fragment in drug discovery.
P2Y14 Receptor Antagonists
Research indicates that 3-sulfonamido benzoic acid derivatives are potent antagonists of the P2Y14 receptor , a G-protein coupled receptor involved in immune response and inflammation.[5]
-
Mechanism: The benzoic acid moiety mimics the phosphate group of the endogenous ligand (UDP-glucose), while the azepane ring occupies a hydrophobic pocket, enhancing affinity compared to smaller rings like pyrrolidine [1].
HDAC Inhibitors
Sulfonamide-capped zinc-binding groups are explored in Histone Deacetylase (HDAC) inhibitors.
-
Utility: The carboxylic acid can be converted into a hydroxamic acid (
), a classic Zinc-Binding Group (ZBG). The azepane-sulfonyl "cap" provides isoform selectivity by interacting with the rim of the HDAC catalytic tunnel [2].
Bioisosteric Replacement
In SAR studies, the azepane ring is used to probe the size of hydrophobic pockets.
-
Logic: If a piperidine (6-membered) analog is active but has poor selectivity, expanding to azepane (7-membered) can improve selectivity by inducing steric clashes in off-target proteins while maintaining binding in the primary target.
Analytical Characterization
To validate the synthesis, the following spectral data is expected:
-
¹H NMR (DMSO-d₆, 400 MHz):
- 13.0–13.5 (br s, 1H, COOH )
- 8.2–8.4 (m, 2H, Ar-H2, Ar-H4)
- 7.9–8.0 (d, 1H, Ar-H6)
- 7.7–7.8 (t, 1H, Ar-H5)
- 3.2–3.3 (m, 4H, N-CH ₂-Azepane)
- 1.5–1.7 (m, 8H, Azepane CH ₂)
-
Mass Spectrometry (ESI):
-
Positive Mode (
): m/z ~284.1 -
Negative Mode (
): m/z ~282.1 (Strong signal due to carboxylic acid)
-
-
IR Spectroscopy:
-
~1690 cm⁻¹ (C=O stretch, carboxylic acid)
-
~1330 cm⁻¹ & 1160 cm⁻¹ (S=O asymmetric/symmetric stretch)
-
Safety & Handling
-
Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at room temperature in a dry, sealed container. Stable under normal conditions.
References
-
P2Y14 Antagonists: Yao, Y., et al. (2025). "Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury." European Journal of Medicinal Chemistry.
-
HDAC Inhibitors: General context derived from sulfonamide-based HDAC pharmacophores. See: "2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors." PLOS ONE.
-
Chemical Properties: PubChem Compound Summary for CID 690607.
-
CAS Registry: CAS Common Chemistry, 3-(Azepan-1-ylsulfonyl)benzoic acid.
Sources
- 1. PubChemLite - 3-(azepan-1-ylsulfonyl)benzoic acid (C13H17NO4S) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CN1038584C - Preparation of methylsulfonylbenzoic acids - Google Patents [patents.google.com]
- 5. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
